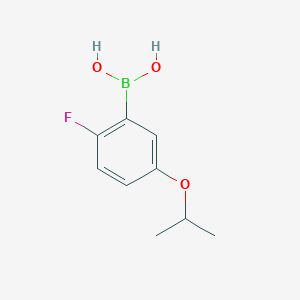

2-Fluoro-5-isopropoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-5-isopropoxyphenylboronic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluoro-substituted phenylboronic acids and their properties, which can provide insights into the characteristics of the compound . These fluoro-substituted phenylboronic acids are of interest due to their potential applications in drug synthesis and their unique chemical properties .

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids typically involves the use of halogenated starting materials and boronic acid derivatives. For example, the synthesis of 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid was achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, with optimized reaction conditions to improve yields . Although the exact synthesis of 2-fluoro-5-isopropoxyphenylboronic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluoro-substituted phenylboronic acids has been characterized using various techniques such as NMR and X-ray diffraction. These studies reveal the influence of the fluorine substituent on the molecular conformation and the tautomeric equilibrium between the boronic acid and the corresponding benzoxaborole forms . The position of the fluorine atom can significantly affect the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluoro-substituted phenylboronic acids are reactive intermediates in various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the fluorine atom can enhance the reactivity of these compounds in such coupling reactions . Additionally, the tautomeric equilibrium between the boronic acid and benzoxaborole forms can be relevant to their biological activity, as seen in the case of antifungal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to an increase in acidity and affect the compound's solubility and stability . The antimicrobial activity of these compounds has been investigated, with some showing moderate action against various microorganisms, suggesting potential applications as antibacterial agents .

科学的研究の応用

Antifungal Activity

2-Fluoro-5-isopropoxyphenylboronic acid and its derivatives have shown promising antifungal properties. For instance, certain fluoro-2-formylphenylboronic acids demonstrate significant activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. This includes antifungal potency comparable to known drugs like Tavaborole (AN2690), with specific fluorine substituents playing a key role in the activity observed (Borys et al., 2019).

Cancer Research

In the realm of experimental oncology, certain phenylboronic acid and benzoxaborole derivatives, including those related to 2-fluoro-5-isopropoxyphenylboronic acid, have been evaluated for their antiproliferative potential. They are observed to induce apoptosis in cancer cells like A2780 ovarian cancer cells. This is particularly significant as these compounds offer a cell cycle-specific mode of action, indicating a new class of potential anticancer agents (Psurski et al., 2018).

Fluorescence Quenching Mechanisms

Research has been conducted on the fluorescence quenching mechanisms of certain boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid. These studies provide insights into the interaction of these compounds with quenchers like aniline, leading to a better understanding of their potential applications in fluorescence-based detection methods (Geethanjali et al., 2015).

Synthesis and Properties

The synthesis and properties of various fluoro-substituted 2-formylphenylboronic acids, closely related to 2-fluoro-5-isopropoxyphenylboronic acid, have been extensively studied. These studies focus on their molecular structure, tautomeric equilibria, and how the fluorine substituents impact their properties. This research is crucial for understanding the chemical behavior and potential applications of these compounds (Kowalska et al., 2016).

Biocatalytic Synthesis

Innovations in biocatalytic synthesis methods have been developed for compounds like 2-fluoro-3-hydroxypropionic acid, which share similarities with 2-fluoro-5-isopropoxyphenylboronic acid. This approach, using E. coli for synthesis, represents a significant advancement in the field of biotechnology, highlighting the potential for creating new fluorine-containing compounds with varied applications (Liu et al., 2022).

Glucose Sensing

Research on glucose sensing technologies has incorporated the use of fluorine-containing phenylboronic acids. These compounds, including those similar to 2-fluoro-5-isopropoxyphenylboronic acid, demonstrate potential for sensitive and selective glucose detection, a critical aspect in diabetes management (Bao et al., 2021).

Safety And Hazards

特性

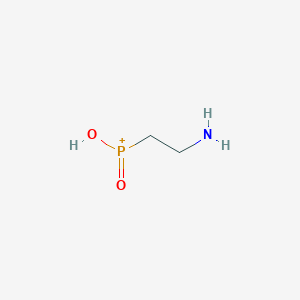

IUPAC Name |

(2-fluoro-5-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBGLDYEUYTUMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584483 |

Source

|

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-isopropoxyphenylboronic acid | |

CAS RN |

849062-30-2 |

Source

|

| Record name | {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)